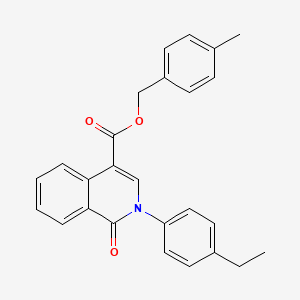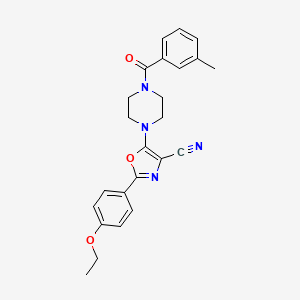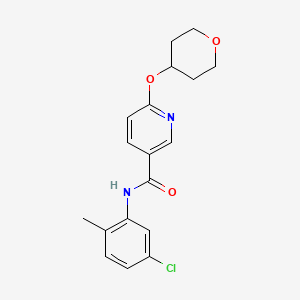
N-(2-(3-(2,5-difluorophenyl)ureido)ethyl)-4-propionamidobenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This compound is a urea derivative, which are known to exhibit broad-spectrum biological activity . The 2,5-difluorophenyl group is a common motif in medicinal chemistry, known for its bioisosteric properties .
Synthesis Analysis
While specific synthesis methods for this compound are not available, urea derivatives are often synthesized using simple condensation, reduction, and nucleophilic addition sequences .Molecular Structure Analysis
The molecular structure of this compound would likely involve the urea group (-NH-CO-NH-) linking the 2,5-difluorophenyl group and the propionamidobenzamide group .Chemical Reactions Analysis
Urea derivatives can undergo a variety of chemical reactions, depending on the other functional groups present in the molecule .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. For example, a similar compound, 2,3-Difluorophenol, is a solid at room temperature with a melting point range of 39-42 °C .Scientific Research Applications
Chemical Stability in Agricultural Applications Research on ureide insecticides, including those with structural elements similar to N-(2-(3-(2,5-difluorophenyl)ureido)ethyl)-4-propionamidobenzamide, highlights their chemical stability in compost environments used in mushroom cultivation. This stability is contrasted with phosphorus-containing insecticides, suggesting potential for agricultural applications where long-term effectiveness is desired. The study by Argauer and Cantelo (1980) indicates that such ureides maintain their insecticidal properties over extended periods, which could be advantageous for pest management in agriculture (Argauer & Cantelo, 1980).
Pharmaceutical and Medical Research While the specific compound N-(2-(3-(2,5-difluorophenyl)ureido)ethyl)-4-propionamidobenzamide was not directly identified in the search, various studies on closely related compounds, such as those involving N-linked glycans and benzamide derivatives, reveal their significance in developing pharmaceuticals and understanding metabolic pathways. For example, Harvey (2000) discusses the electrospray mass spectrometry and fragmentation of N-linked carbohydrates derivatized at the reducing terminus, underscoring the utility of such analyses in pharmaceutical sciences (Harvey, 2000).
Advanced Material Science In the realm of material science, the synthesis and characterization of novel polyimides, including benzamide derivatives, offer insights into the development of materials with high thermal stability and specific electronic properties. The work by Butt et al. (2005) showcases the potential of these compounds in creating advanced polymers with wide applicability in technology and industry (Butt et al., 2005).
Environmental Science In environmental science, the exploration of photocatalytic degradation pathways, such as those involving propyzamide (a structure related to benzamides), illustrates the potential environmental applications of such compounds. Studies like those by Torimoto et al. (1996) examine the efficiency of photocatalytic degradation processes, which could be relevant for environmental cleanup and pollution control (Torimoto et al., 1996).
Safety and Hazards
Future Directions
properties
IUPAC Name |
N-[2-[(2,5-difluorophenyl)carbamoylamino]ethyl]-4-(propanoylamino)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20F2N4O3/c1-2-17(26)24-14-6-3-12(4-7-14)18(27)22-9-10-23-19(28)25-16-11-13(20)5-8-15(16)21/h3-8,11H,2,9-10H2,1H3,(H,22,27)(H,24,26)(H2,23,25,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XAPMCDWHCWXGHR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NC1=CC=C(C=C1)C(=O)NCCNC(=O)NC2=C(C=CC(=C2)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20F2N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-(3-(2,5-difluorophenyl)ureido)ethyl)-4-propionamidobenzamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(3,4-difluorophenyl)-N-(4-fluorobenzyl)-3-methyl[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide](/img/structure/B2897234.png)
![2-Chloro-1-[(1R,2R)-2-thiophen-3-ylcyclopropyl]ethanone](/img/structure/B2897235.png)
![6-(4-methylphenyl)-3-(pyrrolidin-1-ylcarbonyl)[1,2,3]triazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2897236.png)



![Tert-butyl 2-(6,7-dihydro-5H-cyclopenta[c]pyridazin-3-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrole-5-carboxylate](/img/structure/B2897242.png)
![ethyl 5-(4-(N,N-diethylsulfamoyl)benzamido)-4-oxo-3-(4-(trifluoromethyl)phenyl)-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2897243.png)

![2-((1-ethyl-3-methyl-7-oxo-6-(thiophen-2-ylmethyl)-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-5-yl)thio)-N-(3-methoxyphenyl)acetamide](/img/structure/B2897245.png)
![N-[3,5-bis(trifluoromethyl)phenyl]-1-[(4-chlorophenyl)methyl]-2-oxopyridine-3-carboxamide](/img/structure/B2897250.png)
![3-[(3-Phenoxyphenyl)methoxy]benzo[c]chromen-6-one](/img/structure/B2897251.png)

